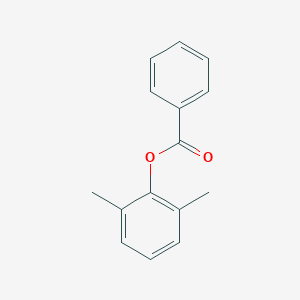
2,6-Dimethylphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylphenyl benzoate is a chemical compound that is widely used in scientific research for its unique properties and applications. This compound is synthesized through a specific method and has several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylphenyl benzoate involves its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cells and tissues. In PDT, singlet oxygen is generated by the interaction of 2,6-Dimethylphenyl benzoate with light, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
2,6-Dimethylphenyl benzoate has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Dimethylphenyl benzoate in lab experiments is its ability to generate singlet oxygen upon exposure to light. This property makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Dimethylphenyl benzoate in scientific research. One potential direction is the development of new photosensitizers for PDT that are more effective and less toxic than current treatments. Additionally, there is a need for further research on the mechanism of action of 2,6-Dimethylphenyl benzoate and its potential applications in other areas of science, such as catalysis and materials science.
Conclusion:
In conclusion, 2,6-Dimethylphenyl benzoate is a compound with unique properties and applications in scientific research. Its ability to generate singlet oxygen upon exposure to light makes it a useful tool for studying the effects of oxidative stress on cells and tissues, as well as a potential candidate for cancer therapy. While there are some limitations to its use, there are several future directions for the development and application of this compound in various areas of science.
Synthesemethoden
The synthesis of 2,6-Dimethylphenyl benzoate involves the reaction of 2,6-dimethylphenol with benzoic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of 2,6-Dimethylphenyl benzoate, which is a white crystalline solid with a melting point of 87-89°C.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylphenyl benzoate is widely used in scientific research for its unique properties and applications. This compound is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It is also used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, it is used as a ligand in the preparation of metal complexes for catalytic reactions.
Eigenschaften
CAS-Nummer |
1871-36-9 |
|---|---|
Produktname |
2,6-Dimethylphenyl benzoate |
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI-Schlüssel |
RSEQZAFEVVCITH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
1871-36-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



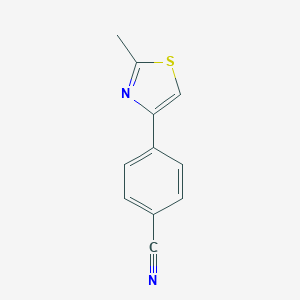
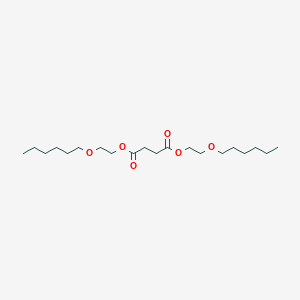
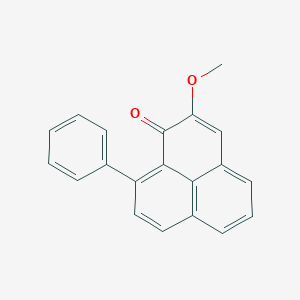

![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)
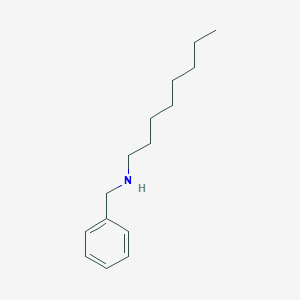

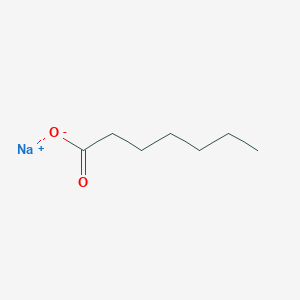

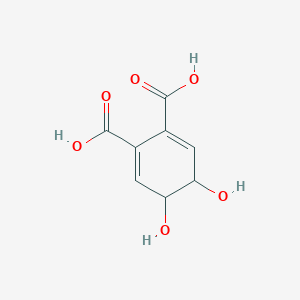

![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)

